molecular formula C23H27FN4O3 B018639 7-Hydroxy Risperidone CAS No. 147663-04-5

7-Hydroxy Risperidone

Cat. No.: B018639
CAS No.: 147663-04-5
M. Wt: 426.5 g/mol
InChI Key: ABWPQNZPAOAQSG-UHFFFAOYSA-N
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Description

9-Hydroxy-risperidone is an active metabolite of risperidone, a widely used antipsychotic medication. It is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is known for its efficacy in managing both positive and negative symptoms of schizophrenia while producing relatively few extrapyramidal side effects at low doses .

Mechanism of Action

Target of Action

7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a high-affinity antagonist of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors . It also binds to alpha1-adrenergic receptors with high affinity, and has lower affinity for H1-histaminergic and alpha2-adrenergic receptors .

Mode of Action

The compound’s interaction with its targets results in the inhibition of overactivity in central mesolimbic pathways and mesocortical pathways . This overactivity is thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, which is associated with conditions such as schizophrenia and bipolar disorder .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This metabolite has approximately 70% of the pharmacological activity of risperidone . The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-hydroxy-risperidone catalyzed by CYP2D6 in the liver .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and a short plasma half-life . The plasma drug concentrations vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The compound is also subject to first-pass metabolism and systemic biotransformation .

Result of Action

The molecular and cellular effects of this compound’s action include regulation of neuronal firing, mitochondrial function, and movement . The presence of a hydroxyl group in the molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s genetic makeup. For example, genetic polymorphisms of CYP2D6 may play an important role in risperidone pharmacokinetics, thereby affecting the drug’s effects and safeties in patients with chronic schizophrenia .

Safety and Hazards

9-Hydroxy-risperidone should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, immediate medical attention is required .

Future Directions

Future studies should focus on patient risk-stratification strategies . The risperidone plasma levels have great inter- and intraindividual variations, and are associated with the changes in serum prolactin in patients diagnosed with chronic schizophrenia .

Biochemical Analysis

Biochemical Properties

7-Hydroxy Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver . The presence of a hydroxyl group in the this compound molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting neuronal firing, regulation of mitochondrial function, and movement . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is a high-affinity antagonist of D2 and 5-HT2A, 5-HT2C receptors . The presence of a hydroxyl group in the this compound molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The plasma drug concentrations vary hugely among individuals . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the CYP2D6 enzyme . It is metabolized primarily by CYP2D6 into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 .

Transport and Distribution

It is known that risperidone and its metabolites are distributed widely in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-risperidone involves the hydroxylation of risperidone. One method includes the use of human cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which catalyze the hydroxylation process . Another method involves the use of palladium-carbon catalysts in an alcoholic solvent under controlled hydrogen vapor pressure .

Industrial Production Methods: Industrial production of 9-Hydroxy-risperidone typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the cyclization of specific intermediates followed by hydroxylation and purification steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy-risperidone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of risperidone to 9-Hydroxy-risperidone via hydroxylation.

    Reduction: Not commonly involved in its primary metabolic pathway.

    Substitution: Limited data on substitution reactions specific to 9-Hydroxy-risperidone.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is 9-Hydroxy-risperidone itself, which is formed from the parent compound risperidone .

Comparison with Similar Compounds

Uniqueness: 9-Hydroxy-risperidone is unique due to its specific hydroxylation at the 9-position, which enhances its hydrophilicity and influences its pharmacokinetic properties. This modification allows for different receptor binding profiles and metabolic pathways compared to its parent compound, risperidone .

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPQNZPAOAQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332989
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147663-04-5
Record name 7-Hydroxyrisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147663-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8.5 parts of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 14 parts of iodotrimethylsilane and 40 parts of acetonitrile was stirred overnight at 70° C. Another portion of 2.8 parts of iodotrimethylsilane was added and the reaction mixture was stirred for a while at 90° C. and then overnight at reflux temperature. After cooling, the whole was evaporated. The residue was taken up in ethanol and the whole was evaporated again. The residue was taken up in water and treated with a sodium hydroxide solution. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The desired fraction was collected and the eluent was evaporated. The residue was solidified in ethanol. The product was filtered off and dried, yielding 0.3 parts (3.7%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 156.2° C. (Compound 7)
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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